
8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a dihydroisoquinoline moiety and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, each requiring specific reagents and conditions. One common approach is the functionalization of N-acyl/sulfonyl tetrahydroisoquinolines (THIQs) via oxidative direct C(sp3)–H functionalization. This method employs 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidizing agent under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like DDQ, leading to the formation of reactive intermediates.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: DDQ in mild conditions.
Reduction: Sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Various nucleophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of iminium ions, which can further react with nucleophiles to form substituted products .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and a subject of study for developing new synthetic methodologies.
Biology: Its potential biological activity can be explored for developing new bioactive molecules.
Medicine: The compound may serve as a lead compound for drug discovery, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione: Lacks the dihydroisoquinoline moiety.
8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Lacks the phenylethyl group.
Uniqueness
The uniqueness of 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the dihydroisoquinoline and phenylethyl groups enhances its potential for diverse applications in research and industry.
Biological Activity
The compound 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule classified as a purine derivative. Its unique structure combines features of both isoquinoline and purine frameworks, which may confer significant biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C18H23N5O2, with a molecular weight of approximately 341.41 g/mol. The presence of multiple functional groups such as amines and ketones suggests various possible interactions with biological targets.
Preliminary studies indicate that this compound may act as a central nervous system stimulant. Its structural similarity to known stimulants suggests it could influence neurotransmitter systems, particularly those involving dopamine and norepinephrine. Potential mechanisms include:
- Receptor Interaction : Binding to specific receptors in the brain that modulate neurotransmitter release.
- Enzyme Modulation : Inhibition or activation of enzymes involved in neurotransmitter synthesis or degradation.
Pharmacological Properties
The biological activity of This compound has been investigated for various pharmacological effects:
Activity | Description |
---|---|
CNS Stimulation | Potential use in treating conditions like ADHD due to stimulant properties. |
Antioxidant Effects | May exhibit antioxidant properties that protect against oxidative stress. |
Anti-inflammatory Potential | Could modulate inflammatory pathways, although further studies are needed. |
Case Studies and Research Findings
Research on similar compounds has provided insights into the potential biological activities of this molecule. For instance:
- CNS Stimulant Activity : A study indicated that structurally related purine derivatives showed significant dopaminergic activity, suggesting potential efficacy in treating ADHD (Source: ).
- Antioxidant Properties : Compounds with similar isoquinoline structures have demonstrated antioxidant capabilities in vitro, indicating possible protective effects against cellular damage (Source: ).
- Enzyme Interaction Studies : Investigations into enzyme inhibition have shown that related compounds can affect pathways involving NADPH and DHFR (dihydrofolate reductase), which are critical in cellular metabolism (Source: ).
Synthesis and Industrial Applications
The synthesis of this compound involves multi-step organic reactions typically starting with the construction of the dihydroisoquinoline and purine frameworks followed by coupling these fragments. Industrial methods may utilize advanced techniques such as continuous flow synthesis to enhance efficiency and scalability.
Properties
Molecular Formula |
C25H25N5O3 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-7-phenacylpurine-2,6-dione |
InChI |
InChI=1S/C25H25N5O3/c1-27-23-22(24(32)28(2)25(27)33)30(15-20(31)18-9-4-3-5-10-18)21(26-23)16-29-13-12-17-8-6-7-11-19(17)14-29/h3-11H,12-16H2,1-2H3 |
InChI Key |
NIUFWCSICXKQNI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC4=CC=CC=C4C3)CC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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